Reduced Hemolytic Activity of Gratisin Analogues Versus Gramicidin S
Gratisin analogues bearing cationic D-amino acid substitutions at positions 6 and 6' ([D-Orn⁶,⁶']-GR, [D-Lys⁶,⁶']-GR, and [D-Arg⁶,⁶']-GR) demonstrate significantly reduced toxicity against human blood cells when directly compared to gramicidin S, a structural analog and member of the same cyclodecapeptide antibiotic class [1]. The experimental data confirms that while native gratisin and its analogues maintain potent antimicrobial activity, the modification at the D-Tyr⁶/⁶' position yields a pronounced reduction in hemolytic activity relative to GS, which exhibits high hemolytic toxicity [1]. Notably, gramicidin S and tyrocidine A are recognized to possess strong toxicity against human blood cells that severely restricts their therapeutic applicability, underscoring the value of the gratisin scaffold for achieving a wider therapeutic window [2].
| Evidence Dimension | Hemolytic activity (toxicity against human blood cells) |
|---|---|
| Target Compound Data | [D-Orn⁶,⁶']-GR, [D-Lys⁶,⁶']-GR, and [D-Arg⁶,⁶']-GR show significantly reduced toxicity relative to gramicidin S |
| Comparator Or Baseline | Gramicidin S, cyclo(-Val¹-Orn²-Leu³-D-Phe⁴-Pro⁵-)₂ |
| Quantified Difference | Significantly reduced toxicity (qualitative statement from comparative hemolysis assays) |
| Conditions | In vitro hemolysis assay using human blood cells |
Why This Matters
Procurement of gratisin or its rationally designed analogues enables research into antimicrobial peptides with an improved therapeutic index, a critical advantage over the highly hemolytic gramicidin S scaffold.
- [1] Tamaki, M., Kokuno, M., Sasaki, I., Suzuki, Y., Iwama, M., Saegusa, K., ... & Uchida, Y. (2009). Syntheses of low-hemolytic antimicrobial gratisin peptides. Bioorganic & Medicinal Chemistry Letters, 19(10), 2856-2859. View Source
- [2] Tamaki, M., Kokuno, M., Sasaki, I., Suzuki, Y., Iwama, M., Saegusa, K., ... & Uchida, Y. (2009). Syntheses of low-hemolytic antimicrobial gratisin peptides. Bioorganic & Medicinal Chemistry Letters, 19(10), 2856-2859. View Source
